

Mechanism of Action: Targeting LRRK2 to Restore Lysosomal Function

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Compound of Interest

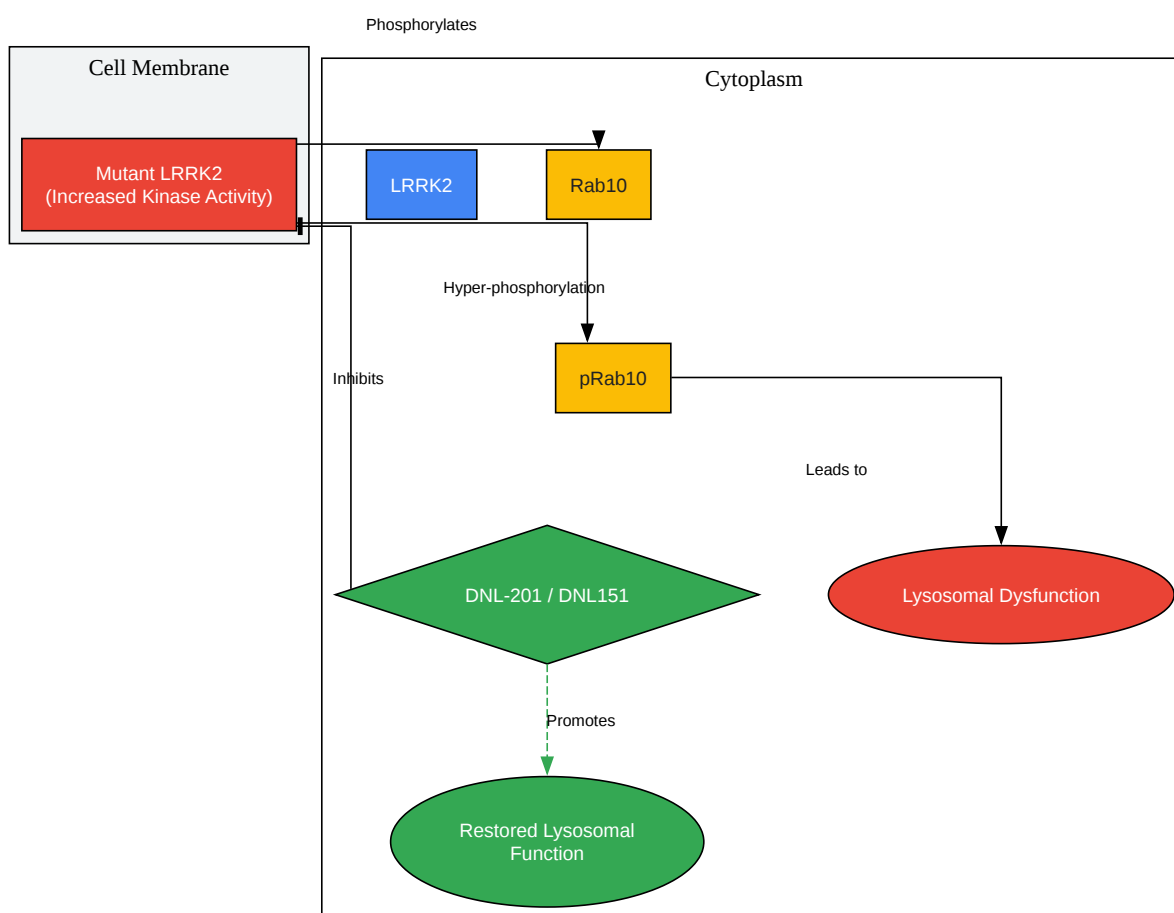
Compound Name: Dnl-201

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Both **DNL-201** and DNL151 are ATP-competitive inhibitors of LRRK2 kinase activity.[1] Increased LRRK2 kinase activity, often caused by pathogenic mutations, is believed to impair lysosomal function, a critical cellular process for breaking down and recycling waste products. [1][3][4] This impairment may contribute to the neurodegeneration seen in Parkinson's disease. By inhibiting LRRK2, these molecules aim to restore normal lysosomal function and potentially slow the progression of the disease.[5][6]

Below is a diagram illustrating the proposed signaling pathway.



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Caption: LRRK2 Signaling Pathway and Inhibition.

Comparative Preclinical and Clinical Data

Both **DNL-201** and DNL151 have undergone extensive preclinical and clinical evaluation. The following tables summarize the key findings from these studies.

Table 1: Preclinical Profile

Feature	DNL-201	DNL151
Mechanism	CNS-penetrant, selective, ATP-competitive LRRK2 kinase inhibitor.[1]	CNS-penetrant, selective, ATP-competitive LRRK2 kinase inhibitor.[7]
Cell-based Activity	Suppressed LRRK2 activity in a dose-dependent manner, including in cells with the G2019S mutation. Restored lysosome structure and function.[8]	Not explicitly detailed in the provided search results, but as a potent LRRK2 inhibitor, similar activity is expected.
Animal Models	Inhibited LRRK2 in a dose-dependent manner in rat and macaque brain and kidney tissue. Well-tolerated in a 9-month chronic toxicity study in macaques with no adverse effects on lung or kidney function at therapeutic doses. [8]	Not explicitly detailed in the provided search results.

Table 2: Phase 1/1b Clinical Trial Data

Parameter	DNL-201	DNL151 (BIIB122)
Populations Studied	122 healthy volunteers and 28 Parkinson's disease patients. [1]	184 healthy volunteers and 36 Parkinson's disease patients. [9]
Safety and Tolerability	Generally well-tolerated at doses demonstrating LRRK2 pathway engagement. [1] [10] At a high dose, some subjects experienced mild or moderate adverse events, including one severe headache leading to dose reduction and one study withdrawal. [11]	Generally well-tolerated across a broad range of doses for up to 28 days. Most treatment-emergent adverse events were mild to moderate. Two healthy volunteers discontinued due to nausea and headache at high doses.
Target Engagement (pS935 LRRK2)	>50% inhibition in blood for both low and high doses tested in PD patients. [11]	Dose-dependent reduction of $\geq 50\%$ in whole blood at doses > 70 mg in healthy volunteers and at all doses in patients. Reduction of $\geq 80\%$ at doses ≥ 225 mg.
Pathway Engagement (pRab10)	>50% inhibition in blood for both doses tested in PD patients. [11]	Dose-dependent reduction observed. Reduction of $\geq 50\%$ at all dose levels in patients.
Lysosomal Function (Urinary BMP)	20% and 60% improvement at the low and high doses, respectively, in PD patients. [11]	Dose-dependent reduction of up to 50% at clinically relevant doses. [11]
CNS Penetration	Robust cerebrospinal fluid penetration observed in both healthy volunteers and PD patients. [1]	Cerebrospinal fluid to unbound plasma concentration ratio of ~ 1 . [12]

Rationale for Advancing DNL151

While both **DNL-201** and DNL151 demonstrated proof of mechanism and were well-tolerated in early clinical studies, Denali Therapeutics, in collaboration with Biogen, selected DNL151 (BIIB122) for advancement into late-stage clinical trials. This decision was based on DNL151's pharmacokinetic properties, which were considered to offer additional dosing flexibility.[7][8] DNL151 is currently being evaluated in larger Phase 2 studies (BEACON and LUMA) to further assess its safety and efficacy in individuals with Parkinson's disease, both with and without LRRK2 mutations.[5][6][13]

Experimental Protocols

Detailed experimental protocols for the clinical trials can be found in their respective clinical trial registrations. However, a general overview of the methodologies used to generate the data presented is provided below.

Quantification of LRRK2 Inhibition (Target and Pathway Engagement)

- **pS935 LRRK2 and pRab10 Measurement:** These phosphorylated proteins are key biomarkers of LRRK2 kinase activity. Their levels are typically measured in whole blood or peripheral blood mononuclear cells (PBMCs) using immunoassays such as enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assays. The percentage of inhibition is calculated by comparing the levels of the phosphorylated protein after treatment to baseline levels.

Assessment of Lysosomal Function

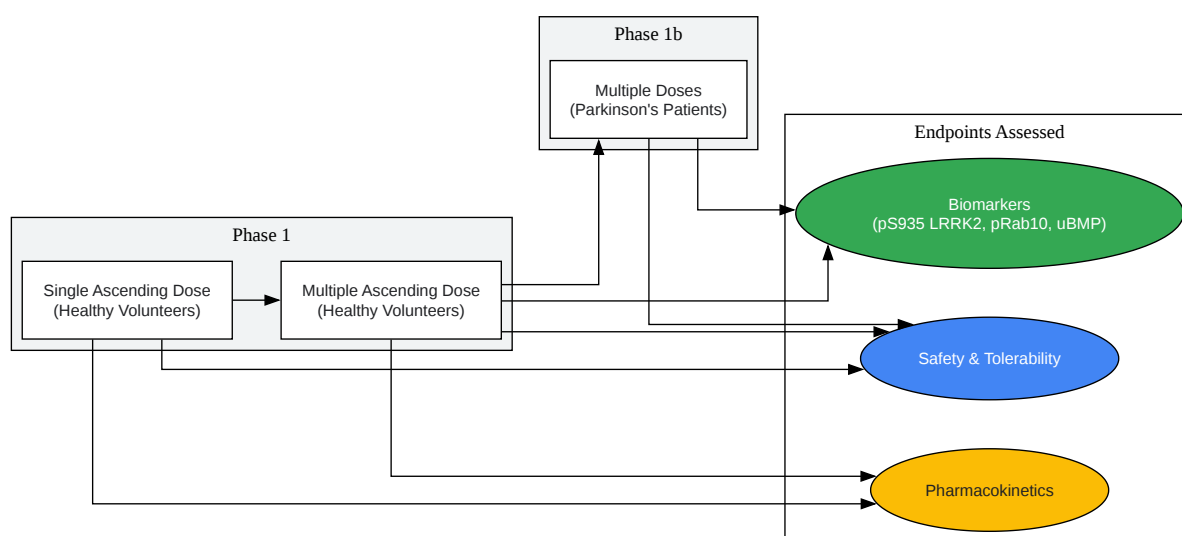
- **Urinary Bis(monoacylglycerol)phosphate (BMP) Measurement:** BMP is a lipid that is enriched in lysosomes, and its levels in urine are considered a biomarker of lysosomal function.[7] Urinary BMP is typically measured using liquid chromatography-mass spectrometry (LC-MS). A reduction in urinary BMP levels is indicative of restored lysosomal function.

Clinical Trial Design

- **Phase 1 Studies:** These studies are typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the investigational drug.

- Phase 1b Studies: These studies are conducted in a small number of patients with the target disease (in this case, Parkinson's disease) to further evaluate safety and to measure biomarkers of target engagement and pathway engagement.

Below is a diagram of a typical clinical trial workflow for these studies.



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Caption: Clinical Trial Workflow for **DNL-201** and DNL151.

Conclusion

Both **DNL-201** and DNL151 have demonstrated the potential of LRRK2 inhibition as a therapeutic strategy for Parkinson's disease. Through rigorous preclinical and early-phase

clinical studies, both molecules have shown to be potent inhibitors of LRRK2 that are generally well-tolerated and engage with their target in the intended biological pathway. The selection of DNL151 for further development was based on its favorable pharmacokinetic profile, highlighting the critical importance of drug metabolism and safety characteristics in the drug development process. The ongoing late-stage trials of DNL151 will provide further insights into the potential of LRRK2 inhibition to modify the course of Parkinson's disease.

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